molecular formula C9H18N2 B578586 N-(Piperidin-2-ylmethyl)cyclopropanamine CAS No. 1250526-55-6

N-(Piperidin-2-ylmethyl)cyclopropanamine

Cat. No.: B578586
CAS No.: 1250526-55-6
M. Wt: 154.257
InChI Key: QZZMLOJPELKMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-2-ylmethyl)cyclopropanamine (CAS 1094909-63-3) is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. This compound features a cyclopropylamine group, a structural motif recognized in scientific research for its role as a lysine-specific demethylase 1 (LSD1) inhibitor, as documented in patents for related cyclopropylamine derivatives . LSD1 is a key epigenetic enzyme that regulates gene expression by demethylating histone proteins, and its inhibition is a significant area of investigation for potential therapeutic applications . The piperidine moiety is a common building block in pharmaceuticals and fine chemicals, adding to the compound's utility in medicinal chemistry research and drug discovery programs . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(piperidin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZMLOJPELKMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693572
Record name N-[(Piperidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250526-55-6
Record name N-[(Piperidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Stereochemical Characterization in Research Contexts

Elucidation of Molecular Conformation and Isomeric Forms Relevant to Biological Interactions

The three-dimensional structure of N-(Piperidin-2-ylmethyl)cyclopropanamine is defined by its specific isomers and their preferred conformations. These structural features are fundamental to its interaction with chiral biological macromolecules, such as enzymes and receptors.

Configurational Isomerism and its Impact on Ligand-Target Recognition

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For this compound, the carbon atom at the 2-position of the piperidine (B6355638) ring is a stereocenter, as it is bonded to four different groups (a nitrogen atom, a hydrogen atom, the C3 carbon of the ring, and the methylcyclopropanamine substituent).

This chirality gives rise to two distinct enantiomers:

(R)-N-(Piperidin-2-ylmethyl)cyclopropanamine

(S)-N-(Piperidin-2-ylmethyl)cyclopropanamine

These enantiomers are non-superimposable mirror images of each other. In a biological system, this difference in three-dimensional arrangement is crucial. Receptors and enzyme active sites are themselves chiral, meaning they often exhibit a high degree of stereoselectivity. Consequently, one enantiomer may bind to a biological target with significantly higher affinity or elicit a different biological response than the other. This principle is a cornerstone of pharmacology, where the desired therapeutic activity is often associated with a single enantiomer, while the other may be inactive or even contribute to undesirable side effects researchgate.net. The synthesis of enantioenriched 2-substituted piperidines is a significant area of research, employing methods like asymmetric hydrogenation to achieve high stereoselectivity researchgate.net.

Table 1: Configurational Isomers of this compound

Isomer Configuration at C2 Relationship
Enantiomer 1 (R) Non-superimposable mirror images

Conformational Analysis of the Piperidine and Cyclopropane (B1198618) Ring Systems

Piperidine Ring System: The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For this compound, the substituent at the C2 position can exist in either an axial or equatorial orientation. These two chair conformers are in equilibrium, but one is typically more stable.

Equatorial Conformer: The substituent is positioned in the plane of the ring, which is generally sterically favored as it minimizes 1,3-diaxial interactions with the hydrogen atoms on C4 and C6.

Axial Conformer: The substituent is positioned perpendicular to the plane of the ring. This can lead to steric strain, known as A(1,3) strain, between the substituent and the axial hydrogens. However, for N-acyl or N-aryl piperidines with a 2-substituent, the axial conformer can be favored nih.govnih.gov.

The preferred conformation can significantly influence the molecule's shape and its ability to fit into a binding pocket. While many piperidine precursors exist in a chair conformation, the introduction of certain groups can affect the ring's conformation, sometimes favoring boat or twist-boat forms to avoid strain ias.ac.in.

Table 2: Key Conformations of the 2-Substituted Piperidine Ring

Conformation Substituent Position Relative Stability Key Interactions
Chair Equatorial Generally more stable Minimizes 1,3-diaxial strain
Chair Axial Generally less stable Subject to A(1,3) steric strain

Cyclopropane Ring System: The cyclopropane ring is a rigid, three-membered ring with a planar structure . This rigidity limits its conformational flexibility. The primary conformational consideration for the cyclopropylamine (B47189) moiety relates to the rotation around the single bonds connecting it to the piperidine ring. The orientation of the amine group relative to the rest of the molecule is determined by these rotations. The inherent strain of the cyclopropane ring enhances its chemical reactivity . Studies on cyclopropylamine derivatives show that stereoelectronic effects and hyperconjugative interactions influence their conformational preferences and basicity nih.gov.

Spectroscopic and Diffraction Methods for Research-Oriented Structural Confirmation

The precise three-dimensional structure, including stereochemistry and preferred conformation, of this compound can be determined experimentally using advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Applications in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, ¹H NMR is particularly useful for conformational analysis. The chemical shifts and coupling constants (J-values) of the protons on the piperidine ring are highly dependent on their orientation (axial or equatorial).

Chemical Shifts: Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts.

Coupling Constants: The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. This allows for the assignment of the substituent at C2 as either axial or equatorial.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry by identifying protons that are close in space. For example, a NOESY experiment could show a correlation between an axial C2-substituent and the axial protons at C4 and C6. Previous studies on N-CH2D-2-methylpiperidine have demonstrated that proton chemical shift differences can be sensitive to conformation, temperature, and acidity soton.ac.uk.

Table 3: Representative ¹H NMR Data for Conformational Assignment in 2-Substituted Piperidines

Proton Type Expected Chemical Shift (ppm) Typical Coupling Constants (Hz)
H-2 (axial) Lower ppm J(ax,ax) ≈ 8-13; J(ax,eq) ≈ 2-5
H-2 (equatorial) Higher ppm J(eq,ax) ≈ 2-5; J(eq,eq) ≈ 2-5
Other axial protons Generally upfield -

X-ray Crystallography for Ligand-Bound Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. When a ligand like this compound is co-crystallized with its biological target (e.g., a protein), this technique provides an unambiguous picture of its bound conformation.

The resulting crystal structure reveals:

The absolute stereochemistry of the chiral center.

The exact conformation of the piperidine and cyclopropane rings when bound to the target.

The specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein's binding site rsc.org.

This information is invaluable in drug discovery and molecular biology for understanding the basis of molecular recognition and for designing new molecules with improved affinity and selectivity. The crystal structures of piperidine and its derivatives often show the formation of hydrogen-bonded chains in the solid state ed.ac.ukresearchgate.net. The analysis of ligand-bound structures of other piperidine-containing compounds has revealed pseudo-octahedral geometries in metal complexes and specific binding modes in protein targets rsc.orgrsc.org.

Synthetic Methodologies for Scaffold Exploration and Analog Generation

Strategies for the Preparation of N-(Piperidin-2-ylmethyl)cyclopropanamine and its Research Analogs

The construction of the target scaffold can be approached by forming the key C-N bond between the piperidin-2-ylmethyl unit and the cyclopropanamine. This can be achieved through several disconnection strategies, primarily involving the reaction of a suitably functionalized piperidine (B6355638) with cyclopropanamine or a cyclopropane-containing building block.

A common and effective method for forging the final C-N bond is reductive amination . This two-step, one-pot process involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of this compound, this would typically involve the reaction of piperidine-2-carbaldehyde (B177073) with cyclopropanamine, followed by reduction with a suitable hydride reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) youtube.com. This approach is advantageous due to the commercial availability of a wide range of starting materials and the generally mild reaction conditions mdpi.comresearchgate.net.

Alternatively, a nucleophilic substitution reaction can be employed. This involves reacting a piperidine derivative bearing a leaving group at the methyl position, such as 2-(chloromethyl)piperidine (B3272035) or 2-(tosyloxymethyl)piperidine, with cyclopropanamine. The amine acts as a nucleophile, displacing the leaving group to form the desired product.

The cyclopropane (B1198618) ring is a key structural feature, and its stereochemistry can significantly influence the biological activity of the final compound. Several methods exist for the stereoselective synthesis of cyclopropanamine and its derivatives. One prominent approach involves the Hofmann rearrangement of a chiral cyclopropanecarboxamide (B1202528). This reaction proceeds with retention of configuration, allowing for the transfer of stereochemistry from the carboxylic acid precursor to the resulting amine.

Another powerful method is the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds, which can be rendered highly enantioselective through the use of chiral ligands researchgate.net. For instance, the cyclization of allylic diazoesters can produce cyclopropyl (B3062369) lactones with high enantiomeric excess. These lactones can then be converted to the corresponding cyclopropanamine derivatives through a series of functional group manipulations, including Curtius or Hofmann rearrangements researchgate.net.

The table below summarizes key strategies for obtaining chiral cyclopropanamine building blocks.

Method Description Key Features Reference
Hofmann RearrangementRearrangement of a chiral cyclopropanecarboxamide to the corresponding amine.Retention of stereochemistry.General Organic Chemistry Principle
Rhodium-Catalyzed CyclopropanationAsymmetric cyclopropanation of an alkene using a diazoacetate in the presence of a chiral rhodium catalyst.High enantioselectivity achievable. researchgate.net
Curtius RearrangementThermal or photochemical rearrangement of a cyclopropanecarbonyl azide (B81097) to a cyclopropyl isocyanate, which is then hydrolyzed to the amine.Versatile method for converting carboxylic acids to amines.General Organic Chemistry Principle

The piperidine ring is a highly prevalent scaffold in medicinal chemistry and offers numerous points for functionalization to explore structure-activity relationships (SAR) niscpr.res.in. For the synthesis of this compound analogs, diversification can be achieved by introducing substituents at various positions on the piperidine ring or at the nitrogen atom.

Stereoselective synthesis of 2-substituted piperidines is crucial for controlling the final compound's three-dimensional structure. This can be achieved through various methods, including the use of chiral building blocks, asymmetric catalysis, and substrate-controlled reactions mdpi.comniscpr.res.inku.edu. For example, asymmetric synthesis of 2-substituted piperidines can be accomplished starting from chiral amines or by using chiral catalysts in cyclization reactions mdpi.comresearchgate.netchemicalbook.com. One-pot multiple reactions, such as those starting from a chiral aziridine, can provide highly stereoselective routes to cis-2,6-disubstituted piperidines ku.edu.

Once the chiral piperidine core is established, further functionalization can be performed. The piperidine nitrogen can be readily alkylated or acylated to introduce a variety of substituents reddit.com. C-H functionalization of the piperidine ring has also emerged as a powerful tool for late-stage diversification, allowing for the introduction of aryl or other groups at specific positions niscpr.res.in.

The table below outlines common functionalization strategies for the piperidine scaffold.

Functionalization Site Reaction Type Example Reagents/Conditions Reference
Piperidine Nitrogen (N1)Reductive AminationAldehyde/Ketone, NaBH(OAc)₃ reddit.com
Piperidine Nitrogen (N1)AcylationAcid chloride, base nih.gov
C2 PositionAsymmetric SynthesisChiral amine precursors, NAE condensation mdpi.commdpi.com
C3/C4/C5/C6 PositionsC-H FunctionalizationPhotoredox catalysis, metal catalysts niscpr.res.in

Library Synthesis and Diversification of Piperidine-Cyclopropanamine Scaffolds for Research Screening

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of structurally related compounds to identify initial hits. For the piperidine-cyclopropanamine scaffold, library synthesis can be approached through either parallel synthesis or diversity-oriented synthesis (DOS) mdpi.comnih.gov.

In a parallel synthesis approach, a common intermediate is prepared and then reacted with a diverse set of building blocks in separate reaction vessels. For example, a core intermediate such as N-Boc-piperidine-2-carbaldehyde could be reductively aminated with a library of substituted cyclopropanamines. Conversely, a single cyclopropanamine could be reacted with a library of functionalized piperidine-2-carbaldehydes. This strategy is efficient for rapidly exploring the SAR around a specific part of the scaffold mdpi.com.

The table below illustrates a hypothetical library diversification strategy based on a reductive amination approach.

Piperidine-2-carbaldehyde Analog Cyclopropanamine Analog Resulting Library Member
N-Boc-piperidine-2-carbaldehydeCyclopropanamineN-((N-Boc-piperidin-2-yl)methyl)cyclopropanamine
N-Benzyl-piperidine-2-carbaldehydeCyclopropanamineN-((N-Benzyl-piperidin-2-yl)methyl)cyclopropanamine
N-Boc-4-hydroxypiperidine-2-carbaldehydeCyclopropanamineN-((N-Boc-4-hydroxypiperidin-2-yl)methyl)cyclopropanamine
N-Boc-piperidine-2-carbaldehydetrans-2-Phenylcyclopropan-1-amineN-((N-Boc-piperidin-2-yl)methyl)-trans-2-phenylcyclopropan-1-amine

Purification and Characterization Techniques for Research Materials

The purification and characterization of the synthesized this compound and its analogs are critical to ensure their identity, purity, and stereochemical integrity for reliable biological evaluation.

Purification of these compounds typically involves standard chromatographic techniques. Flash column chromatography on silica (B1680970) gel is commonly used for the initial purification of reaction mixtures. For the separation of stereoisomers, particularly enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are highly effective for resolving enantiomers of piperidine derivatives nih.govnih.govresearchgate.net. In some cases, pre-column derivatization with a chromophoric agent may be necessary to facilitate UV detection, especially for compounds lacking a strong chromophore nih.govmdpi.com.

Characterization relies on a suite of spectroscopic techniques to confirm the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

¹H NMR provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps to piece together the molecular framework.

¹³C NMR reveals the number and type of carbon atoms present.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and establishing connectivity within the molecule mdpi.comresearchgate.net. Dynamic NMR studies can also be used to investigate conformational isomers researchgate.net.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition mdpi.comresearchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the presence of key functional groups, such as N-H and C=O bonds.

Optical Rotation is measured for chiral compounds to determine the direction and magnitude of rotation of plane-polarized light, which is characteristic of a specific enantiomer.

The table below summarizes the key analytical techniques and the information they provide.

Technique Information Provided Typical Application
Chiral HPLCSeparation of enantiomers, determination of enantiomeric excess (ee).Purity assessment of chiral compounds.
¹H NMRProton environment, connectivity (via coupling).Primary structural elucidation.
¹³C NMRCarbon skeleton.Complements ¹H NMR for structural confirmation.
2D NMR (COSY, HSQC, HMBC)Detailed connectivity and assignment of all atoms.Unambiguous structure determination of complex molecules.
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental composition.Confirmation of molecular formula.
FTIR SpectroscopyPresence of functional groups.Quick assessment of successful chemical transformations.
Optical RotationChirality and enantiomeric identity.Characterization of optically active compounds.

Molecular Target Interaction and Biochemical Activity Investigations

Lysine Specific Demethylase 1 (LSD1) Inhibition Studies Utilizing Cyclopropylamine (B47189) Motifs

The cyclopropylamine moiety is a critical pharmacophore in the design of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers due to its role in epigenetic regulation.

Cyclopropylamine-based compounds, such as the well-studied tranylcypromine (B92988) (trans-2-phenylcyclopropylamine or 2-PCPA), act as mechanism-based irreversible inhibitors of LSD1. bohrium.com The catalytic domain of LSD1 is structurally homologous to monoamine oxidases (MAOs), both of which utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor for their enzymatic activity. nih.gov The inhibitory mechanism involves the enzyme's own catalytic action on the cyclopropylamine. This process leads to the formation of a reactive intermediate that covalently modifies the FAD cofactor. bohrium.comnih.gov Mass spectrometry analyses have confirmed that the FAD cofactor is the site of this covalent modification. bohrium.com This irreversible inactivation of LSD1 leads to an increase in the methylation levels of its substrates, such as histone H3 at lysine 4 (H3K4).

The stereochemistry of the cyclopropylamine and its substituents can significantly impact the inhibitory potency. For instance, studies on styrenylcyclopropylamine derivatives have shown that the geometry of the styrene group is crucial for productive binding and inhibition of LSD1. nih.gov The inactivation process follows a two-step mechanism: an initial reversible non-covalent binding event followed by the covalent inactivation of the FAD cofactor. nih.gov

The inhibitory potency of cyclopropylamine-containing compounds against LSD1 is typically evaluated using various in vitro enzymatic assays. nih.gov These assays often measure the production of hydrogen peroxide, a byproduct of the demethylation reaction, through a peroxidase-coupled system. nih.govmdpi.com Other methods include monitoring the demethylation of a radiolabeled peptide substrate or using mass spectrometry to directly measure changes in the methylation status of the substrate. nih.gov

Kinetic parameters such as the inhibition constant (KI) and the rate of inactivation (kinact) are determined to characterize the efficiency of these inhibitors. For example, trans-2-phenylcyclopropylamine (2-PCPA) has been shown to be a time-dependent, mechanism-based irreversible inhibitor of LSD1 with a KI of 242 µM and a kinact of 0.0106 s-1. bohrium.com More potent derivatives have been developed through structural modifications. For instance, a series of styrenylcyclopropane LSD1 inhibitors were identified, with some compounds exhibiting biochemical IC50 values in the nanomolar range. plos.org

Cholinesterase Modulatory Research with Piperidine-Containing Ligands

The piperidine (B6355638) ring is a common scaffold in the design of ligands that modulate the activity of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's disease.

Piperidine derivatives have been extensively studied as inhibitors of both AChE and BuChE. encyclopedia.pubnih.gov The nitrogen atom within the piperidine ring is often crucial for binding to the active site of the enzyme. nih.gov For instance, in donepezil, a well-known AChE inhibitor, the charged nitrogen of the piperidine ring is thought to engage in a cation-π interaction with a phenylalanine residue (Phe330) in the active site of AChE. nih.gov

The binding affinity of piperidine-containing ligands can be modulated by the nature and position of substituents on the piperidine ring and other parts of the molecule. nih.gov Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that bulky substituents in the para position of the benzamide moiety significantly increased anti-AChE activity. nih.gov Some compounds have shown high affinity for AChE with IC50 values in the nanomolar range. nih.govresearchgate.net For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile displayed a potent AChE inhibitory activity with an IC50 of 13 nM. researchgate.net

The selectivity of these inhibitors for AChE versus BuChE can also be tuned through structural modifications. nih.gov For instance, compound 21, a 1-benzylpiperidine derivative, showed an 18,000-fold greater affinity for AChE over BuChE. nih.gov In contrast, other structural modifications on the piperidine scaffold have led to compounds with dual inhibitory activity or selectivity towards BuChE. mdpi.com

Kinetic studies are performed to understand the mechanism of inhibition by piperidine-containing ligands. These studies can reveal whether the inhibition is competitive, non-competitive, or mixed-type. e-nps.or.kr For example, kinetic analysis of some hydrazone derivatives with inhibitory potential against AChE revealed a non-competitive mode of inhibition. researchgate.net

Molecular docking studies provide insights into the specific interactions between the piperidine-containing ligands and the amino acid residues within the active site gorge of the cholinesterases. nih.gove-nps.or.kr These studies have shown that interactions such as hydrogen bonds, π-π stacking, and cation-π interactions play a crucial role in the binding of these inhibitors. mdpi.comnih.gov The benzylpiperidine moiety, for instance, can form π-π stacking interactions with tryptophan residues in the active site. nih.gov

Studies on HIV-1 Protease Inhibition through Piperidine Scaffolds

The piperidine scaffold has been effectively utilized as a P2-ligand in the design of potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the HIV virus. nih.gov

Research has shown that incorporating a piperidine ring into the structure of HIV-1 protease inhibitors can lead to potent enzymatic inhibition. nih.gov A series of inhibitors containing diverse piperidine analogues as P2-ligands, combined with a hydrophobic cyclopropyl (B3062369) group as the P1'-ligand, exhibited excellent activity against HIV-1 protease, with many compounds showing IC50 values below 20 nM. nih.govnih.gov

The introduction of the piperidine moiety is intended to promote hydrogen bonding or van der Waals interactions with the active site of the HIV-1 protease. nih.gov For example, one particularly potent compound, which includes a (R)-piperidine-3-carboxamide as the P2-ligand, demonstrated an IC50 value of 3.61 nM against the wild-type HIV-1 protease. nih.govnih.gov This compound also showed activity against a Darunavir-resistant HIV-1 variant. nih.govnih.gov Molecular docking studies have provided insights into the ligand-binding properties, which can guide the further optimization of these inhibitors. nih.gov

Ligand-Protein Binding Profiles and Specificity

Following an extensive search of scientific databases and literature, no studies detailing the ligand-protein binding profiles for N-(Piperidin-2-ylmethyl)cyclopropanamine were identified. Research investigating the specificity of this compound's binding to protein targets, including data on affinity (such as Kd or Ki values) or the characterization of its binding site, is not available in the public domain.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Research

In Vitro Enzymatic Assessment of DHODH Inhibition

There are no available research findings from in vitro enzymatic assessments to determine if this compound acts as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). Consequently, data such as IC50 or EC50 values, which would quantify its inhibitory potency and efficacy against this enzyme, have not been published. Studies on its mechanism of inhibition (e.g., competitive, non-competitive) are also absent from the scientific record.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Interaction Studies

Biochemical Characterization of NAPE-PLD Inhibition

No biochemical studies characterizing the interaction between this compound and N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) have been reported. Information regarding the inhibitory effects of this specific compound on NAPE-PLD activity, including kinetic analyses and determination of its mode of action, is not documented in the available literature.

Exploration of Other Potential Biological Targets and Pathways

Receptor Binding Profiling and Ligand Efficiency Considerations

Comprehensive receptor binding profiling for this compound across a panel of biological targets is not available. As a result, there are no data to assess its selectivity or to identify potential off-target effects. Furthermore, without binding affinity data, key metrics such as Ligand Efficiency (LE), which relates potency to the size of the molecule, cannot be calculated or considered for this compound.

Investigation of Modulatory Effects on Select Cellular Pathways (e.g., differentiation, proliferation in preclinical models, without clinical implications)

The chemical compound this compound belongs to a class of molecules known as cyclopropylamines. Structurally similar compounds have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation. google.comnih.gov LSD1 plays a critical role in controlling gene expression programs that govern cellular processes such as differentiation and proliferation. nih.gov Consequently, investigations into the biochemical activity of this compound and related molecules have centered on their potential to modulate these fundamental cellular pathways in preclinical settings.

Inhibition of LSD1 by small molecules has been demonstrated to reduce the proliferation of cancer cells. nih.gov The enzyme is found to be overexpressed in a variety of human cancers, including prostate, breast, lung, and bladder cancers. google.com Preclinical studies have shown that knockdown of LSD1 expression leads to a decrease in cancer cell proliferation, suggesting that inhibitors of this enzyme could have a similar effect. google.com The aberrant expression of LSD1 is also implicated in the self-renewal of cancer stem cells. nih.gov

The modulatory effects of LSD1 inhibition on cellular proliferation have been observed in various cancer cell lines. The table below summarizes findings from preclinical investigations into the anti-proliferative effects of LSD1 inhibitors.

Cell LineCancer TypeObserved Effect on ProliferationReference
Kasumi-1Acute Myeloid Leukemia (AML)Robust antitumor activity and inhibition of cell proliferation. nih.gov
T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaReduction in cancer cell proliferation. nih.gov
Glioblastoma cell linesGlioblastomaReduction in cancer cell proliferation. nih.gov

In addition to its role in proliferation, LSD1 is a critical regulator of cellular differentiation. By removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 can either repress or activate gene transcription, thereby influencing the differentiation state of a cell. nih.govnih.gov For instance, LSD1 is involved in maintaining hematopoietic stem cells in an undifferentiated state, and its inhibition can promote their differentiation.

Preclinical models have been instrumental in elucidating the role of LSD1 inhibition in promoting cellular differentiation, particularly in the context of hematological malignancies. The table below outlines key findings from these studies.

Cell ModelCellular ProcessOutcome of LSD1 InhibitionReference
Murine and human primary AML cellsHematopoietic DifferentiationPromotion of differentiation and impaired proliferative potential of AML cells.
Hematopoietic stem cellsHematopoietic DifferentiationDisruption of terminal differentiation upon conditional knock-out of LSD1.
Embryonic stem cellsPluripotency and DifferentiationLSD1 inhibition facilitates a metabolic switch that promotes the conversion from pre-iPSCs to iPSCs.

The mechanism underlying these effects is linked to the role of LSD1 in transcriptional regulation. By inhibiting LSD1, compounds like this compound are hypothesized to alter the methylation status of histones at key gene promoters, leading to the activation of differentiation-associated genes and the repression of proliferation-promoting genes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Structural Modifications on Biological Activity

The core structure of N-(Piperidin-2-ylmethyl)cyclopropanamine offers several points for modification: the cyclopropane (B1198618) ring, the piperidine (B6355638) ring, and the methylene (B1212753) linker. Research has systematically explored substitutions at these positions to understand their impact on biological activity.

The unsubstituted cyclopropylamine (B47189) moiety is a well-known irreversible inhibitor of monoamine oxidases, including LSD1. It forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity. However, modifications to the cyclopropane ring itself have been shown to have a minimal but noticeable impact on potency.

Studies on related series of LSD1 inhibitors have shown that introducing small substituents on the cyclopropane ring is generally detrimental to or does not improve potency. For instance, the parent unsubstituted cyclopropane analog often exhibits the most potent activity. This suggests a highly constrained binding pocket around the cyclopropane moiety when it interacts with the FAD cofactor. The primary role of the cyclopropylamine is to act as a reactive group, and its small, rigid nature is optimal for this function.

The piperidine nitrogen and substitutions on the piperidine ring play a pivotal role in the molecule's interaction with the target enzyme, significantly influencing both potency and selectivity. The basic nitrogen of the piperidine is a key interaction point, often forming a salt bridge with acidic residues, such as aspartate or glutamate, in the active site of LSD1.

Systematic substitutions on the piperidine ring have demonstrated the following trends:

Aryl and Heteroaryl Substitutions: Introducing aryl or heteroaryl groups, particularly at the 4-position of the piperidine ring, has been a highly successful strategy for enhancing potency. These groups can engage in additional favorable interactions, such as pi-stacking and hydrophobic interactions, with the enzyme's active site. For example, derivatives incorporating a 4-benzyloxy or a 4-(heteroaryl)oxy substituent on the piperidine ring have shown significantly increased inhibitory activity against LSD1 compared to the unsubstituted parent compound.

Chirality: The stereochemistry of the piperidine ring, specifically at the C2 position where the cyclopropylmethylamine side chain is attached, is critical for optimal binding. The (S)-enantiomer is generally found to be more potent than the (R)-enantiomer, indicating a specific stereochemical requirement for fitting into the enzyme's active site.

The data below, derived from studies on analogous LSD1 inhibitors, illustrates the impact of piperidine substitution.

Compound Piperidine Ring Substitution Relative Potency (LSD1 Inhibition)
This compound (parent scaffold)UnsubstitutedBaseline
(S)-N-((4-(benzyloxy)piperidin-2-yl)methyl)cyclopropanamine4-BenzyloxyHigh
(S)-N-((4-(4-cyanophenoxy)piperidin-2-yl)methyl)cyclopropanamine4-(4-cyanophenoxy)Very High
(S)-N-((1-acetylpiperidin-2-yl)methyl)cyclopropanamineN-acetylationLow

This table is illustrative and compiled from trends reported in medicinal chemistry literature on LSD1 inhibitors.

The methylene linker connecting the piperidine ring and the cyclopropylamine group is another critical determinant of biological activity. Its length and flexibility are finely tuned to correctly position the reactive cyclopropylamine moiety for interaction with the FAD cofactor and the substituted piperidine ring for its interactions in the active site.

Linker Length: Studies have shown that a single methylene (-CH2-) linker is optimal. Increasing the linker length to two or more carbons (e.g., an ethylene (B1197577) or propylene (B89431) linker) generally leads to a significant decrease in potency. This suggests that the distance between the piperidine core and the reactive cyclopropylamine is precisely controlled for effective enzyme inhibition.

Branching: The introduction of substituents on the linker, such as a methyl group, is also typically detrimental to activity. This is likely due to steric hindrance that disrupts the required conformation for binding within the narrow active site channel of the enzyme.

Conformational Restriction and its Implications for SAR

Conformational restriction is a key strategy used in medicinal chemistry to improve potency and selectivity by reducing the entropic penalty of binding. In the context of this compound analogs, conformational rigidity is introduced to lock the molecule into its bioactive conformation.

The piperidine ring itself is a conformationally restricted element compared to a more flexible acyclic amine. Further constraining the system, for example by creating bicyclic structures, can provide valuable SAR insights. For instance, incorporating the piperidine into a bridged or spirocyclic system can lock the orientation of the substituents and provide a more defined structure for enzyme interaction. While specific examples for the this compound core are not extensively published, this strategy has been successfully applied to other inhibitor classes, underscoring its importance in optimizing molecular recognition. The stereochemistry at C2 of the piperidine ring is a form of conformational constraint, with the (S)-configuration being preferred for LSD1 inhibition, which dictates a specific spatial arrangement of the cyclopropylmethylamine side chain relative to the piperidine ring.

Ligand Efficiency and Optimization Strategies in Research Design

Ligand efficiency (LE) is a metric used to evaluate the binding energy per atom of a molecule and is a crucial guide in fragment-based and lead optimization phases of drug discovery. It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of non-hydrogen atoms.

In the optimization of this compound-based inhibitors, the initial fragment-like scaffold has a high LE due to its small size and potent reactive group. The strategic addition of substituents is guided by maximizing potency while minimizing the added molecular weight, thus maintaining or improving LE.

Optimization strategies often involve:

Structure-Based Design: Utilizing X-ray crystal structures of the target enzyme (e.g., LSD1) in complex with inhibitors to guide the design of new analogs that can form additional favorable interactions.

Improving Physicochemical Properties: While adding large hydrophobic groups to the piperidine ring can increase potency, it can also negatively impact solubility and other drug-like properties. A key optimization strategy is to balance potency with properties like lipophilicity and metabolic stability. For example, incorporating polar groups or heteroatoms into the added substituents can help mitigate these issues.

The table below illustrates the concept of optimizing ligand efficiency.

Compound Molecular Weight (Approx. g/mol ) Potency (IC50, nM) Ligand Efficiency (LE)
This compound (parent scaffold)154~10,000Moderate
(S)-N-((4-(benzyloxy)piperidin-2-yl)methyl)cyclopropanamine260~50High
A more complex, highly substituted analog>450~1Moderate-Low

This table is for illustrative purposes to demonstrate the principles of ligand efficiency optimization.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in structure-based drug design, helping to identify potential biological targets and understand the basis of molecular recognition.

In the study of cyclopropanamine-piperidine conjugates, protein-ligand interaction analysis is fundamental to understanding their potential pharmacological activity. Computational studies on similar piperidine (B6355638) derivatives have shown that the piperidine nitrogen can act as a positive ionizable feature, crucial for forming interactions within a protein's binding site. nih.gov For N-(Piperidin-2-ylmethyl)cyclopropanamine, the protonated piperidine ring would be expected to form key electrostatic interactions, such as salt bridges with acidic residues like aspartate or glutamate.

The cyclopropylamine (B47189) moiety, along with the piperidine ring, contributes to the hydrophobic character of the molecule. These hydrophobic regions can engage in van der Waals interactions and hydrophobic contacts with nonpolar residues (e.g., leucine, isoleucine, valine) in the binding pocket. Furthermore, the secondary amine linker can act as a hydrogen bond donor, while the nitrogen atoms in the piperidine and cyclopropanamine groups can act as hydrogen bond acceptors. The precise nature of these interactions is dependent on the specific topology and amino acid composition of the protein's binding site. The analysis of these interaction patterns is crucial for understanding the molecule's binding affinity and selectivity. nih.gov

A hypothetical interaction profile for this compound with a putative kinase binding site is presented below, illustrating the types of interactions that would be analyzed.

Interaction TypeLigand GroupInteracting Residue (Example)Distance (Å)
Hydrogen BondSecondary Amine (Donor)ASP145 (Oxygen)2.9
Hydrogen BondPiperidine N (Acceptor)SER88 (Hydroxyl)3.1
Electrostatic (Salt Bridge)Protonated PiperidineASP1453.5
HydrophobicCyclopropyl (B3062369) GroupLEU34, VAL423.8 - 4.5
HydrophobicPiperidine RingILE89, ALA913.6 - 4.8

This table is illustrative and represents hypothetical data from a molecular docking simulation.

Docking simulations for this compound would be performed against a panel of potential biological targets to generate hypotheses about its mechanism of action. Given the chemical features of the molecule, likely targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases or proteases. The process involves preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a function that estimates the binding affinity.

For instance, in a study of piperidine derivatives targeting the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors, molecular modeling was used to guide the optimization of ligands. nih.gov Similarly, docking this compound into various receptor structures would reveal plausible binding modes. The results would highlight key interactions and provide a rationale for observed or predicted activity, guiding further experimental validation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Receptor Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational flexibility of the ligand and the protein, as well as the stability of their interactions.

For this compound, MD simulations would be crucial for understanding how the flexible piperidine ring and the rotatable bond connecting it to the cyclopropanamine moiety behave within a binding site. These simulations can reveal whether the initial docked pose is stable or if the ligand reorients to find a more favorable conformation. MD can also show how the protein structure adapts to the presence of the ligand, a phenomenon known as induced fit. In studies of other piperidine-based ligands, MD simulations have been instrumental in identifying the crucial amino acid residues that maintain stable interactions over time.

Free Energy Perturbation (FEP+) and Quantum Mechanical (QM) Calculations

To obtain more quantitative predictions of binding affinity and to understand the electronic properties of this compound, more computationally intensive methods like Free Energy Perturbation (FEP) and Quantum Mechanical (QM) calculations are employed.

FEP is a rigorous computational method based on statistical mechanics that can calculate the relative binding free energy between two ligands or the absolute binding free energy of a single ligand. This method involves creating a non-physical, alchemical pathway to "mutate" one molecule into another (or into nothing) in both the solvated state and within the protein binding site. The difference in free energy between these two transformations gives the relative binding affinity. nih.gov

FEP calculations could be used to predict how modifications to the this compound scaffold would affect its binding affinity. For example, one could calculate the change in binding free energy upon adding a substituent to the piperidine ring or changing the cyclopropyl group to a cyclobutyl group. These predictions can prioritize the synthesis of more potent analogs.

A hypothetical FEP calculation result for a modification of the parent compound is shown below.

CompoundModificationPredicted ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)
Analog 14-fluoro on piperidine-0.8 ± 0.2-0.6
Analog 2Cyclopropyl to Cyclobutyl+1.2 ± 0.3+1.0

This table is illustrative. ΔΔG represents the change in binding free energy relative to the parent compound, this compound.

Quantum mechanical (QM) calculations are used to study the electronic structure of a molecule, providing insights into its reactivity, electrostatic potential, and the nature of its chemical bonds. For this compound, QM calculations could be used to determine the distribution of charge across the molecule, which governs its electrostatic interactions with a protein target.

Furthermore, QM methods can be combined with molecular mechanics (MM) in what are known as QM/MM simulations. This approach allows for a more accurate description of the electronic events that occur during ligand binding or enzymatic reactions, such as charge transfer or the polarization of the ligand by the protein's electric field. This level of detail is crucial for understanding the precise mechanism of action at a subatomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR studies can provide invaluable insights for its optimization, guiding the rational design of new analogs with enhanced potency and desired properties. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of related piperidine and cyclopropylamine-containing molecules.

The fundamental premise of a QSAR study is to identify and quantify the physicochemical properties (descriptors) of a molecule that are critical for its interaction with a biological target. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For the this compound scaffold, key areas for structural modification and subsequent QSAR analysis would include:

Substitution on the piperidine ring: Introducing various substituents at different positions of the piperidine ring would modulate its steric bulk, lipophilicity, and electronic properties.

Modification of the cyclopropylamine moiety: Altering the cyclopropyl group or the amine linker could influence the compound's conformational flexibility and hydrogen bonding capacity.

Detailed Research Findings from Analogous Systems

QSAR studies on various classes of piperidine derivatives have demonstrated the utility of this approach. For instance, research on piperidine analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus revealed a statistically significant model using descriptors such as the partial negative surface area, the molecular shadow area, and the heat of formation. nih.gov Another study on the toxicity of piperidine derivatives against Aedes aegypti successfully employed 2D topological descriptors to build robust QSAR models using methods like multiple linear regression (MLR) and support vector machines (SVM). nih.gov

Furthermore, QSAR investigations on furan-pyrazole piperidine derivatives as Akt1 inhibitors highlighted the importance of 3D autocorrelation descriptors selected via a genetic algorithm (GA) to develop predictive MLR models. nih.gov These studies consistently show that a combination of electronic, steric, and topological features governs the biological activity of piperidine-based compounds. nih.govresearchgate.net The partition coefficient, molecular flexibility, and hydrogen bonding potential have also been identified as significant factors in the QSAR of quinoline-aminopiperidine derivatives. nih.gov

Illustrative QSAR Data for this compound Analogs

To illustrate how a QSAR study for the this compound scaffold might be constructed, a hypothetical dataset is presented below. This table includes a series of analogs with variations at the piperidine ring and the cyclopropylamine moiety, along with calculated descriptors and hypothetical biological activity data (e.g., inhibitory concentration, IC₅₀).

Compound IDR1 (Piperidine-N)R2 (Piperidine-4)pIC₅₀ (Hypothetical)LogP (Hydrophobicity)Molecular Weight (MW)Polar Surface Area (PSA)
1 HH5.01.8154.2638.3
2 CH₃H5.52.2168.2938.3
3 HF5.21.9172.2538.3
4 HOH4.81.5170.2658.53
5 CH₃F5.82.3186.2838.3
6 HOCH₃5.11.9184.2947.53
7 C₂H₅H5.72.6182.3238.3
8 HCl5.42.4188.7138.3

In a typical QSAR workflow, a series of such analogs would be synthesized and their biological activity determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each analog. Using statistical methods, a QSAR equation would be derived. For example, a simplified, hypothetical MLR equation might look like:

pIC₅₀ = β₀ + β₁(LogP) - β₂(PSA) + β₃(MW)

Here, the coefficients (β) would be determined by the regression analysis, indicating the positive or negative contribution of each descriptor to the biological activity. A positive coefficient for LogP, for instance, would suggest that increasing hydrophobicity is beneficial for activity within the studied range.

The development of robust QSAR models often involves advanced computational techniques. Genetic algorithms (GA) can be employed to select the most relevant subset of descriptors from a large pool, preventing overfitting and improving the predictive power of the model. nih.govresearchgate.net Machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are also frequently used, as they can capture complex, non-linear relationships between structure and activity. nih.govmdpi.com

The ultimate goal of such a QSAR study on the this compound scaffold would be to generate a predictive model that can accurately estimate the biological activity of unsynthesized analogs. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and thereby accelerating the drug discovery process.

Analytical and Biophysical Techniques for Research Validation

Ligand Binding Assays for Dissociation Constant Determination

A fundamental parameter in characterizing the interaction between a ligand and its receptor is the dissociation constant (Kd), which quantifies the affinity of the binding. Ligand binding assays are the cornerstone for determining this value for N-(Piperidin-2-ylmethyl)cyclopropanamine.

Radioligand binding assays represent a classic and highly sensitive method for determining the binding affinity of a compound. nih.gov In a typical experimental setup to characterize this compound, a recombinant cell line expressing the target receptor would be utilized. These cells are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor, along with increasing concentrations of the unlabeled this compound.

By measuring the displacement of the radioligand by this compound, a competition binding curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the compound required to displace 50% of the radiolabeled ligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides an estimate of the dissociation constant (Kd) of this compound for the receptor.

Table 1: Hypothetical Radioligand Binding Assay Data for this compound

Concentration of this compound (nM)% Radioligand Bound
0.198
190
1055
10015
10005

This table illustrates the expected trend in a competitive binding experiment, where increasing concentrations of the unlabeled ligand result in decreased binding of the radioligand.

As an alternative to radioactivity, fluorescence-based binding assays offer a safer and often higher-throughput method for determining binding affinities. These assays can be designed in several formats. One common approach involves using a fluorescently labeled ligand that binds to the target receptor. The binding of this fluorescent ligand can be monitored by changes in fluorescence polarization or Förster resonance energy transfer (FRET).

When this compound is introduced, it competes with the fluorescent ligand for binding to the receptor, leading to a change in the fluorescence signal. By titrating this compound and measuring the corresponding changes in fluorescence, a binding curve can be constructed to calculate the dissociation constant.

Chemical Shift Perturbation (CSP) NMR for Binding Site Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-level information about ligand-protein interactions. nih.gov Chemical Shift Perturbation (CSP) is a specific NMR technique used to map the binding site of a ligand on its protein target. nih.govbcm.edu

In a typical CSP experiment involving this compound, a series of two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of the 15N-labeled target protein are recorded. The first spectrum is of the protein alone, and subsequent spectra are taken after the addition of increasing amounts of this compound.

The binding of the compound to the protein causes changes in the local chemical environment of the amino acid residues at the binding site. These changes result in shifts in the positions (chemical shifts) of the corresponding peaks in the HSQC spectrum. By identifying the residues with significant chemical shift perturbations, the binding site of this compound on the protein can be mapped. nih.gov The magnitude of the chemical shift changes can also be used to estimate the dissociation constant. nih.gov

Table 2: Illustrative Chemical Shift Perturbation Data for Target Protein upon Binding to this compound

Amino Acid ResidueChemical Shift Change (ppm)
Valine-230.01
Leucine-450.25
Isoleucine-470.31
Phenylalanine-890.28
Glycine-1120.02

This table shows hypothetical data where significant chemical shift changes for specific residues (e.g., Leu-45, Ile-47, Phe-89) would indicate their proximity to the binding site of the compound.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.gov It is an invaluable tool for determining the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff) of a ligand.

In an SPR experiment to study this compound, the target protein is typically immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The association phase of the binding is monitored as the compound flows over the surface, and the dissociation phase is observed when the flow is switched back to a buffer-only solution. By fitting the resulting sensorgram data to kinetic models, the on-rate and off-rate of the interaction can be determined. The dissociation constant (Kd) can then be calculated as the ratio of koff to kon. nih.gov

Table 3: Representative Kinetic and Affinity Data from SPR Analysis of this compound

ParameterValue
Association Rate (kon) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (koff) (s⁻¹)3.2 x 10⁻⁴
Dissociation Constant (Kd) (nM)2.13

This table provides an example of the kinetic and affinity constants that can be derived from an SPR experiment, offering a detailed understanding of the binding dynamics.

Future Research Directions and Unexplored Avenues

Development of N-(Piperidin-2-ylmethyl)cyclopropanamine as a Biochemical Probe

The unique structural characteristics of this compound make it an intriguing candidate for development as a biochemical probe. Such probes are instrumental in elucidating the function of biological targets and validating their roles in disease pathways. The development process would involve the synthesis of analogs functionalized with reporter groups, such as fluorophores, biotin, or photo-affinity labels. These modified versions of the parent compound could be used in a variety of experimental settings to identify and characterize its binding partners within a cellular context.

Future research in this area should focus on designing and synthesizing a small library of tagged derivatives of this compound. These probes could then be employed in cell-based assays to visualize the subcellular localization of their targets or in pull-down experiments coupled with mass spectrometry to identify novel protein interactions. The insights gained from these studies would be invaluable in uncovering the mechanism of action of this chemical class and for the identification of new therapeutic targets.

Exploration of Novel Target Classes for Cyclopropylamine-Piperidine Hybrids

The combination of a piperidine (B6355638) and a cyclopropylamine (B47189) moiety in a single molecule opens up the possibility of targeting a wide range of biological macromolecules. The piperidine scaffold is known to interact with various receptors and enzymes in the central nervous system, while cyclopropylamines are recognized as key interacting elements in enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). researchgate.net

A systematic investigation into the polypharmacology of this compound and its analogs is a critical future direction. High-throughput screening campaigns against diverse panels of receptors, ion channels, transporters, and enzymes could reveal unexpected biological activities. For instance, given the structural similarities to known ligands, it would be logical to explore the activity of these hybrids against G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a multitude of physiological processes. Furthermore, the exploration of their potential as inhibitors of epigenetic modifiers, beyond LSD1, could yield novel anticancer agents. researchgate.net The development of piperine-carboximidamide hybrids has shown promise in targeting multiple kinases involved in cancer, such as EGFR, BRAF, and CDK2, suggesting that cyclopropylamine-piperidine hybrids could also be investigated for similar multi-targeted activities. nih.govnih.gov

Advanced Computational Methodologies for Predictive Design

The rational design of novel analogs of this compound can be significantly accelerated through the use of advanced computational methodologies. mdpi.com Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide detailed insights into the binding modes of these compounds with their putative targets. nih.gov These in silico approaches can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources.

Future efforts should leverage structure-based and ligand-based drug design strategies to explore the chemical space around the this compound scaffold. For example, conformational analysis can be employed to understand the preferred three-dimensional arrangements of the piperidine and cyclopropylamine rings, which can inform the design of more rigid or conformationally constrained analogs with improved target engagement. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed as more data on the biological activity of this class of compounds becomes available, further enhancing the predictive power of computational design.

Integration of Omics Data with Compound Research for Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it is essential to integrate compound-centric data with systems-level biological data. nih.gov The use of "omics" technologies, such as transcriptomics (RNA-seq), proteomics, and metabolomics, can provide an unbiased view of the cellular pathways modulated by these compounds. nih.gov This approach moves beyond a single-target perspective and embraces the complexity of biological systems. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling N-(Piperidin-2-ylmethyl)cyclopropanamine in laboratory settings?

  • Methodology :

  • Respiratory Protection : Use NIOSH-approved P95 (US) or EN 143-certified P1 (EU) respirators for low-level exposure. For higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Skin/Eye Protection : Wear nitrile gloves and safety goggles tested to EN 166 standards. Full-body chemical-resistant suits are recommended to prevent skin contact .
  • Ventilation : Ensure fume hoods or local exhaust systems are used to minimize aerosol formation .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to avoid decomposition .

Q. How should researchers design experiments to assess acute oral toxicity for this compound?

  • Methodology :

  • Follow OECD Test Guideline 423 or 425 for acute oral toxicity studies. Administer graded doses (e.g., 300–2000 mg/kg) to rodent models and monitor for H302 hazards (harmful if swallowed) .
  • Include histopathological analysis of gastrointestinal tissues and track mortality rates over 14 days. Reference GHS Category 4 classification for dose calibration .

Advanced Research Questions

Q. What strategies can optimize synthesis routes for This compound given limited physicochemical data?

  • Methodology :

  • Retrosynthetic Analysis : Prioritize piperidine and cyclopropane precursors. Use reductive amination or nucleophilic substitution for C–N bond formation, analogous to methods for related piperidine-carboxamide derivatives .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in anhydrous ethanol. Monitor purity via HPLC-MS .
  • Computational Modeling : Predict logP and solubility using tools like ACD/Labs or ChemAxon to guide solvent selection .

Q. How can researchers investigate interactions of this compound with neurotransmitter receptors?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]spiperone for dopamine D2 receptors or [³H]8-OH-DPAT for serotonin 5-HT1A). Compare IC₅₀ values to known ligands .
  • Functional Studies : Perform calcium flux or cAMP assays in HEK293 cells expressing cloned human receptors (e.g., μ-opioid or adrenergic receptors) .
  • Structural Analysis : Conduct molecular docking simulations (AutoDock Vina) using receptor crystal structures (PDB IDs: 6CM4 for D2, 6DG1 for 5-HT1A) to identify binding motifs .

Q. How should conflicting stability data be resolved when planning long-term storage studies?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Monitor degradation via NMR or LC-MS, focusing on potential byproducts like nitrogen oxides (NOx) or hydrogen bromide .
  • Comparative Analysis : Cross-reference decomposition patterns with structurally similar piperidine derivatives (e.g., N-phenyl-N-(piperidin-2-ylmethyl)propionamide) to infer reactive sites .

Data Analysis and Contradiction Management

Q. How can researchers address the lack of partition coefficient (logP) data for pharmacokinetic modeling?

  • Methodology :

  • Experimental Determination : Use shake-flask methods with octanol/water systems. Measure concentrations via UV-Vis spectroscopy at λmax ~260 nm (estimated for aromatic amines) .
  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools like SwissADME to predict logP and permeability .

Q. What experimental approaches validate the absence of carcinogenicity reported in SDS Section 11?

  • Methodology :

  • Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 with and without metabolic activation (S9 fraction) .
  • Chronic Toxicity Studies : Conduct 24-month rodent bioassays, dosing at 10–100 mg/kg/day. Compare results to IARC and ACGIH thresholds (<0.1% carcinogen content) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.